
Diethyl pentylmalonate
Overview
Description
Diethyl pentylmalonate (CAS: 177g78; C₁₂H₂₂O₄) is a diester derivative of malonic acid, featuring a pentyl substituent at the central carbon and two ethyl ester groups. It is synthesized via alkylation of diethyl methylmalonate with pentyl iodide, yielding a red oil with a boiling point of 121–126°C at 20 mmHg and a molecular weight of 230.15 g/mol . Key spectral characteristics include:
- IR: Strong carbonyl (C=O) stretch at 1733 cm⁻¹.
- NMR: Distinct signals for the pentyl chain (δₕ 0.85–1.75 ppm; δ꜀ 13.6–30.7 ppm) and ethyl ester groups (δₕ 1.18–4.13 ppm; δ꜀ 13.7–60.6 ppm) .
- MS: Base peak at m/z 230 (M⁺, 100%) .
This compound serves as a precursor in organic synthesis, particularly in the preparation of silver-specific ligands and enzymatic substrates (e.g., MatB-catalyzed reactions) . Its moderate yield (74%) and stability under vacuum distillation make it a practical intermediate for functionalized malonates.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl pentylmalonate can be synthesized through the esterification of pentylmalonic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion.
Industrial Production Methods: On an industrial scale, this compound is produced by a similar esterification process but often employs continuous flow reactors to enhance efficiency and yield. The use of catalysts like p-toluenesulfonic acid can also be common in industrial settings to speed up the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically yielding carboxylic acids or ketones depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used reducing agents.
Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted malonates depending on the nucleophile.
Scientific Research Applications
Diethyl pentylmalonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and lipases.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anticonvulsant and anti-inflammatory activities.
Industry: It is used in the production of polymers, resins, and plasticizers due to its ability to undergo polymerization reactions.
Mechanism of Action
The mechanism by which diethyl pentylmalonate exerts its effects typically involves its reactivity as an ester. In biological systems, esterases can hydrolyze this compound to release pentylmalonic acid and ethanol. The released pentylmalonic acid can then participate in various metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
Malonate esters are structurally diverse, with variations in the central substituent (alkyl, aryl, or functionalized groups) and ester chains. Below is a comparative analysis of diethyl pentylmalonate and its analogs:
Table 1: Structural and Physical Properties
Key Differences:
Alkyl Chain Length :
- Longer alkyl chains (e.g., hexyl vs. pentyl) increase hydrophobicity and boiling points due to enhanced van der Waals interactions .
- Shorter chains (e.g., methyl) exhibit higher volatility and lower viscosity.
Aryl vs. Alkyl Substituents :
- Diethyl phenylmalonate (aryl) has a higher melting point (16°C) and distinct UV activity due to aromatic conjugation, making it suitable for photolabile applications .
- This compound (alkyl) lacks π-electron systems, favoring nucleophilic substitution reactions in ligand synthesis .
Reactivity in Enzymatic Systems :
- This compound undergoes saponification to form water-soluble malonic acid derivatives for MatB-catalyzed biosynthesis, while bulkier analogs (e.g., benzyl) may hinder enzyme access .
Toxicity and Handling :
- Malonate esters generally require precautions (e.g., eye/skin protection) due to mild irritancy. Diethyl malonate (analog) has an oral LD₅₀ > 2,000 mg/kg in rats, suggesting low acute toxicity .
Biological Activity
Diethyl pentylmalonate (CAS 6065-59-4) is a compound that has garnered interest in various fields due to its potential biological activities. This article examines the synthesis, biological effects, and research findings related to this compound, highlighting its implications in medicinal chemistry and pharmacology.
Chemical Structure and Synthesis
This compound is an ester of malonic acid, characterized by the presence of two ethyl groups and a pentyl group attached to the malonate backbone. The general structure can be represented as follows:
The synthesis of this compound typically involves the reaction of pentyl bromide with diethyl malonate in the presence of a base, such as sodium ethoxide. This reaction is part of a larger class of reactions used to produce various alkyl malonates, which serve as intermediates in organic synthesis.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been evaluated as a potential inhibitor of Mycobacterium tuberculosis peptide deformylase (PDF), an enzyme crucial for bacterial protein synthesis. Inhibitors of PDF are considered promising candidates for developing new anti-tuberculosis therapies due to their ability to target drug-resistant strains .
Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis
Neuropharmacological Effects
This compound has also shown promise in neuropharmacological applications. In a study involving the synthesis of barbiturate esters, it was found that derivatives of this compound exhibited sedative effects in animal models . The biological evaluation indicated that these compounds could be developed into new anesthetic agents.
Table 2: Sedative Effects in Animal Models
Compound | Dose (mg/kg) | Observed Effect |
---|---|---|
This compound ester | 10 | Sedation |
Control (Saline) | - | No effect |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, its structural similarity to other malonates suggests that it may interact with various enzymatic pathways involved in metabolism and energy production. For example, its role as a substrate or inhibitor in enzymatic reactions could influence cellular processes critical for microbial growth and neuroactivity .
Case Studies and Research Findings
- Inhibition of Tuberculosis Enzyme : A study reported the synthesis and testing of this compound derivatives against Mycobacterium tuberculosis. The findings demonstrated that certain modifications to the malonate structure significantly enhanced inhibitory potency against resistant strains .
- Neuroactive Derivatives : Another research effort focused on synthesizing new barbiturate derivatives based on this compound. The resulting compounds were tested for their anesthetic properties, showing promising results in reducing recovery time in test subjects compared to traditional anesthetics .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for diethyl pentylmalonate, and how can purity be validated?
this compound is typically synthesized via saponification of its diester precursor. A validated method involves reacting the diester (e.g., this compound diester) with NaOH (6.2 mmol diester + 60 mmol NaOH in water) at 65°C overnight, followed by acidification with HCl (pH ~3) and extraction with diethyl ether . Purity is confirmed using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), supplemented by nuclear magnetic resonance (NMR) for structural verification .
Q. What analytical techniques are critical for characterizing this compound’s structure?
Key methods include:
- X-ray crystallography : Resolves crystal lattice parameters (e.g., triclinic space groups with unit cell dimensions such as a = 8.007–8.074 Å, b = 11.592–13.628 Å) .
- NMR spectroscopy : Identifies proton environments (e.g., methylene groups adjacent to ester functionalities) .
- Mass spectrometry : Confirms molecular weight (e.g., 200.23 g/mol for related malonates) .
Q. What are the key physical-chemical properties of this compound?
Based on analog data (e.g., diethyl malonate):
- Boiling point : ~199°C (estimated for pentyl-substituted derivatives).
- Density : ~1.07 g/mL (similar to diethyl benzylidenemalonate) .
- Solubility : Miscible in organic solvents (e.g., ether, ethanol); limited aqueous solubility .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of this compound in enolate alkylation?
Selectivity is modulated by:
- Base choice : Strong bases (e.g., LDA) favor deprotonation at the α-position, while milder bases (e.g., NaH) may alter reaction pathways .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize enolate intermediates, enhancing electrophilic attack efficiency .
- Temperature : Lower temperatures (−78°C) reduce side reactions, improving yield in asymmetric syntheses .
Q. How can researchers resolve contradictions in toxicity data for this compound?
The U.S. EPA’s read-across approach uses analogs (e.g., dimethyl malonate, diethyl malonate) to fill data gaps. For example:
- Acute toxicity : Analog data (e.g., LD50 > 2,000 mg/kg in rats for diethyl malonate) .
- Developmental toxicity : Extrapolated from structurally similar esters with validated NOAELs (No Observed Adverse Effect Levels) . Cross-referencing computational models (e.g., QSAR) with experimental data enhances reliability .
Q. What role does this compound play in synthesizing heterocyclic compounds?
It serves as a precursor in cyclization reactions. For example:
- Pyridine derivatives : Reacts with 6-methyl-2-pyridylamine to form intermediates for bioactive molecules .
- Macrocycles : The pentyl chain enables steric control in ring-closing metathesis . Mechanistic studies highlight the malonate’s active methylene group in nucleophilic attacks .
Q. How can computational modeling optimize this compound’s applications in material science?
Molecular dynamics (MD) simulations predict:
- Mesogenic behavior : Alkyl chain length (e.g., pentyl vs. heptyl) impacts liquid crystalline phase transitions .
- Thermal stability : Density functional theory (DFT) calculates bond dissociation energies to guide polymer design .
Q. Methodological Considerations
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and chemical goggles .
- Ventilation : Use fume hoods to mitigate inhalation risks (TLV-TWA: 5 mg/m³ for related esters) .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Q. Data Reliability and Gaps
Properties
IUPAC Name |
diethyl 2-pentylpropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-4-7-8-9-10(11(13)15-5-2)12(14)16-6-3/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFYXOBMUBGANU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209460 | |
Record name | Diethyl pentylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6065-59-4 | |
Record name | Propanedioic acid, 2-pentyl-, 1,3-diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6065-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl pentylmalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006065594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6065-59-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30682 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl pentylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl pentylmalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.452 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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